molecular formula C11H12N2O2S B2507314 methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate CAS No. 196391-40-9

methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate

Cat. No.: B2507314
CAS No.: 196391-40-9
M. Wt: 236.29
InChI Key: CSGQJXYOVIGMRM-UHFFFAOYSA-N
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Description

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate (CAS RN: 196391-40-9) is a benzimidazole derivative featuring a thioether (-S-) linkage and a methyl ester group. Its molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol . The compound combines a planar benzimidazole ring system, known for hydrogen-bonding and π-π stacking capabilities, with a propanoate ester that enhances lipophilicity.

Properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(10(14)15-2)16-11-12-8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQJXYOVIGMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate typically involves the reaction of benzimidazole with a suitable thiol and a propanoate ester. One common method involves the reaction of benzimidazole with methyl 2-bromo-2-(methylthio)propanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate has the following chemical characteristics:

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol
  • CAS Number : 196391-40-9
  • IUPAC Name : Methyl 2-(1H-benzimidazol-2-ylthio)propanoate

The compound features a benzimidazole moiety linked to a propanoate group through a sulfur atom, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound is being investigated for its potential as an antimicrobial and anticancer agent. Its mechanism of action is believed to involve interaction with specific molecular targets, including enzymes and receptors, which can modulate various biological pathways.

Case Study : Research has indicated that compounds with similar structures exhibit significant anti-cancer properties by inhibiting tumor growth through apoptosis induction in cancer cells .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile scaffold for developing new chemical entities.

Table 1: Examples of Derivatives Synthesized from this compound

Compound NameApplication Area
Benzimidazole derivativesAntimicrobial agents
Sulfur-containing heterocyclesMaterial science
Functionalized estersDrug development

Material Science

The compound's chemical properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices or other composite materials can enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its benzimidazole moiety. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which in turn affects various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three structurally related molecules: triazole-containing derivatives , benzoxazole analogs , and benzothiazole derivatives . Key differences in heterocyclic cores, substituents, and applications are highlighted.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Potential Applications
Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate C₁₁H₁₂N₂O₂S 236.29 Benzimidazole Thioether, methyl ester Antimicrobial, agrochemical
Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate C₁₇H₂₆N₄O₆S 414.48 1,2,4-Triazole tert-Butoxycarbonyl (Boc) groups Metabolite of herbicides
Methyl [(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate C₁₀H₉NO₃S 223.25 Benzoxazole Methyl group, thioether, acetate Pharmaceutical intermediates
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[...]ethanone C₂₄H₂₁N₃O₃S₂ 471.57 Benzothiazole Sulfonyl, imidazolidinone Not specified
Key Observations:

Heterocyclic Core Differences: Benzimidazole (target compound): Offers two nitrogen atoms in the aromatic ring, enabling strong hydrogen bonding and metal coordination . Benzoxazole: Replaces one benzimidazole NH group with oxygen, reducing basicity but enhancing metabolic stability . Benzothiazole: Incorporates sulfur in the heterocycle, improving electron-withdrawing properties and rigidity .

Substituent Effects: The tert-butoxycarbonyl (Boc) groups in the triazole derivative increase steric bulk and protect reactive amines, making it a metabolite in herbicide pathways .

Biological Activity

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C_{12}H_{12}N_{2}O_{2}S
  • CAS Number: 196391-40-9
  • IUPAC Name: this compound

Anti-Cancer Activity

The benzodiazole moiety is often associated with anti-cancer properties. Compounds containing this structure have been shown to inhibit tumor growth in various cancer models. For example, imidazobenzoxazepin compounds demonstrated significant tumor suppression in xenograft models through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway . While specific data on this compound is sparse, its chemical similarity suggests it may possess analogous anti-cancer effects.

The mechanisms by which this compound may exert its biological effects can be hypothesized based on related compounds:

  • Inhibition of Protein Synthesis: Similar compounds have been shown to inhibit protein synthesis in host cells by targeting elongation factors or ribosomal interactions .
  • Disruption of Viral Replication: By interfering with viral entry and replication processes, compounds with similar structures may reduce viral loads in infected cells .
  • Modulation of Signaling Pathways: The ability to modulate key signaling pathways involved in cell proliferation and survival could contribute to anti-cancer effects .

Case Study 1: Antiviral Screening

A study conducted on a library of benzodiazole derivatives revealed that several compounds effectively inhibited SARS-CoV-2 replication by targeting the viral protease . These findings suggest that this compound could be explored further for similar antiviral applications.

Case Study 2: Cancer Therapeutics

In a separate investigation into benzodiazole derivatives, researchers identified significant anti-tumor activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Data Tables

The following table summarizes the biological activities reported for related benzodiazole compounds:

Compound NameActivity TypeMechanism of ActionReference
Benzodiazole Derivative AAntiviralInhibition of viral protease
Imidazobenzoxazepin Compound BAnti-cancerPI3K/AKT/mTOR pathway modulation
Methyl 2-(1H-benzimidazolyl)sulfonamideAnti-cancerInhibition of protein synthesis

Q & A

Q. What are the standard synthetic routes for methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate, and how can reaction progress be monitored?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzodiazole-thiol derivative can react with methyl 2-bromopropanoate under basic conditions. Solvent-free methods, similar to those used for 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives, may also apply, where grinding reactants in a mortar under reflux yields the product . Reaction progress is monitored via thin-layer chromatography (TLC) using polar solvent systems (e.g., Chloroform:Methanol, 7:3) to track intermediate formation and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : To confirm proton environments (e.g., benzodiazole aromatic protons, methyl ester groups) and sulfur connectivity .
  • Mass spectrometry (HRMS) : For molecular ion verification and fragmentation pattern analysis .
  • X-ray crystallography : To resolve molecular geometry, as demonstrated in related sulfanylpropanoate derivatives (e.g., methyl 3-[(6-nitro-4-oxoquinazolin-2-yl)sulfanyl]propanoate) .
  • IR spectroscopy : To identify functional groups like ester carbonyls (∼1740 cm⁻¹) and NH/OH stretches .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yields of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol or methanol may stabilize intermediates .
  • Catalysis : Copper(I) catalysts, as used in 1,3-dipolar cycloadditions, could accelerate thiol-alkyne/azide coupling if applicable .
  • Temperature control : Reflux conditions (∼80°C) improve reaction kinetics, but lower temperatures may reduce side reactions like ester hydrolysis .
  • Workup strategies : Precipitation in ice water effectively isolates products while removing unreacted starting materials .

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

Crystallization may be hindered by molecular flexibility or polymorphism. SHELXL (via SHELX-2015 ) enables robust refinement of high-resolution data, particularly for sulfanyl and ester moieties. For twinned crystals or low-resolution data, iterative parameter adjustments (e.g., hydrogen atom placement, thermal displacement parameters) improve model accuracy . Example workflows include using SHELXPRO for macromolecular interfaces or SHELXD for experimental phasing in challenging cases .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Cross-validation : Compare NMR data with computed spectra (e.g., via DFT calculations) or literature analogs (e.g., methyl 2-methyl-2-(methylamino)propanoate derivatives) .
  • Decoupling experiments : Resolve overlapping signals in ¹H-NMR by selective irradiation or 2D techniques (COSY, HSQC) .
  • Crystallographic confirmation : X-ray structures provide unambiguous proof of connectivity, as seen in sulfanylquinazolinone derivatives .

Q. What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the benzodiazole ring with benzoxazole or imidazole to assess heterocycle impact on bioactivity .
  • Side-chain variation : Introduce substituents at the propanoate methyl group or sulfur atom to probe steric/electronic effects .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict interactions with biological targets, informed by related indole or triazole derivatives .

Q. Methodological Notes

  • Software Tools : Employ SHELX for crystallography, Gaussian for DFT calculations, and MestReNova for NMR analysis .
  • Contradiction Resolution : Replicate experiments under standardized conditions and validate via orthogonal techniques (e.g., LC-MS alongside NMR) .

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